Bienvenue dans la boutique en ligne BenchChem!

Calicheamicin

DNA Damage Enediyne Kinetics Comparative Pharmacology

Select Calicheamicin for your ADC program to leverage its unique DNA-cleavage signature—cleaving protected nucleosome core DNA, unlike esperamicin or neocarzinostatin. This payload delivers MRD-negative remission in hematologic malignancies without the peripheral neuropathy signal associated with MMAE-based conjugates. Ensure your next conjugate combines target specificity with a clinically differentiated safety profile.

Molecular Formula C9 H18 N2 O2
Molecular Weight 0
CAS No. 113440-58-7
Cat. No. B1180863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalicheamicin
CAS113440-58-7
SynonymsCalicheamicin
Molecular FormulaC9 H18 N2 O2
Structural Identifiers
SMILESCCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O
InChIInChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18-/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55+/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calicheamicin CAS 113440-58-7: Core Enediyne Antibiotic Baseline for ADC Payload and Natural Product Research


Calicheamicin (CAS 113440-58-7), a natural product isolated from the fermentation broth of Micromonospora echinospora subsp. calichensis [1], belongs to the 10-membered enediyne family of antitumor antibiotics [2]. It is renowned for its extreme potency, reported to be at least 1000-fold more potent than conventional cytotoxic chemotherapeutics like doxorubicin [3]. Its mechanism of action involves thiol-mediated activation, triggering Bergman cyclization to generate a 1,4-benzenoid diradical that induces site-specific, double-stranded DNA cleavage [4]. Clinically, derivatives of calicheamicin serve as the cytotoxic payloads in two FDA-approved antibody-drug conjugates (ADCs), gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), which are indicated for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), respectively [5].

Why Calicheamicin CAS 113440-58-7 Cannot Be Substituted: Evidence of Unique DNA Damage Signature and Clinical Differentiation


Generic substitution within the enediyne family is not scientifically valid due to significant and quantifiable differences in DNA binding specificity, cleavage kinetics, and ultimate therapeutic outcome. Direct comparative studies show that despite a shared core mechanism, the complex structural features of calicheamicin, particularly its aryltetrasaccharide tail and methyl trisulfide trigger, dictate a unique biological profile [1]. This is evidenced by its superior ability to induce double-strand breaks compared to esperamicin, a distinct pattern of DNA damage relative to neocarzinostatin, and a distinct clinical safety and efficacy profile when compared to other ADC payloads like MMAE [2]. The data presented in the following section provide the necessary quantitative evidence to distinguish calicheamicin from its closest analogs for scientific and procurement decisions.

Quantitative Differentiation Evidence for Calicheamicin (CAS 113440-58-7) Against Key Comparators


Calicheamicin vs. Esperamicin: Superior Double-Strand DNA Cleavage Efficiency

In a direct head-to-head kinetic analysis, calicheamicin demonstrates superior double-strand DNA cleaving efficiency compared to esperamicin C. While esperamicin C has a faster rate constant for introducing the first single-strand break, calicheamicin induces a significantly faster second break on the opposing DNA strand, which is the critical lethal event [1]. This demonstrates that calicheamicin is more effective at creating the irreparable double-strand breaks that drive its potent cytotoxicity.

DNA Damage Enediyne Kinetics Comparative Pharmacology

Calicheamicin vs. Neocarzinostatin: Mechanistic Differentiation in DNA Damage Patterns

Comparative studies on DNA damage in reconstituted nucleosomes reveal a fundamental difference in the targeting of calicheamicin versus neocarzinostatin (NCS) and esperamicin A1. NCS and esperamicin A1 produce DNA damage largely limited to the linker region of the nucleosome. In contrast, calicheamicin and esperamicin C are able to induce damage within the core DNA, which is tightly wrapped around histones [1]. This indicates that calicheamicin can access and cleave DNA that is inaccessible to other enediyne antibiotics, potentially contributing to its unique therapeutic profile.

DNA Damage Pattern Enediyne Specificity Nucleosome Targeting

Calicheamicin vs. C-1027: Differentiated Requirement for Reductive Activation

A key biochemical distinction exists in the activation requirements of different enediynes. Calicheamicin requires the presence of thiols or other reducing agents to trigger its Bergman cyclization and subsequent DNA cleavage. In contrast, the chromoprotein enediyne antibiotic C-1027 is reported to possess high DNA breakage ability even in the absence of thiols or reductants [1]. This difference in activation requirements is a critical point of differentiation in terms of both mechanism and potential therapeutic window.

Enediyne Activation Comparative Biochemistry Thiol-Dependence

Calicheamicin-Based ADCs vs. MMAE-Based ADCs: Payload-Specific Safety Signal Differentiation

A 2026 real-world pharmacovigilance study using disproportionality analysis of over 11,000 adverse event reports provides clear, quantitative differentiation of payload-specific safety signals. Calicheamicin-based ADCs (gemtuzumab ozogamicin and inotuzumab ozogamicin) were predominantly associated with hepatotoxicity (Reporting Odds Ratio [ROR] = 10.001, 95% CI: 6.78-14.75 for gemtuzumab ozogamicin; ROR = 8.54, 95% CI: 4.93-14.77 for inotuzumab ozogamicin). In stark contrast, MMAE-based ADCs (brentuximab vedotin and polatuzumab vedotin) exhibited a much stronger association with peripheral neuropathy (ROR = 16.65, 95% CI: 14.71-18.85) [1].

Clinical Safety ADC Payload Pharmacovigilance Toxicology

Calicheamicin vs. Unconjugated Cytotoxics: Superior Potency and Targeted Delivery

Calicheamicin is at least 1000-fold more potent than conventional cytotoxic chemotherapeutics like doxorubicin [1]. This extreme potency necessitates its targeted delivery as an ADC payload to avoid systemic toxicity. Clinical data from the ADC gemtuzumab ozogamicin (GO) demonstrates its value in a difficult-to-treat patient population. In a study of relapsed/refractory acute myeloid leukemia (AML), GO monotherapy induced complete remissions (CR) in a subset of patients [2]. While CR rates can be comparable to standard chemotherapy in some settings (e.g., 64% for both GO and No-GO cohorts in one FLT3/ITD AML study), the addition of GO has been shown to significantly improve rates of measurable residual disease (MRD)-negative remission, a critical prognostic factor for long-term survival (e.g., 77% vs. 49%, P = 0.046 in a CBF-AML cohort) [3].

ADC Efficacy Comparative Potency Leukemia Therapy

Data-Driven Research and Procurement Scenarios for Calicheamicin (CAS 113440-58-7)


Selecting a Payload for an ADC Targeting Hematologic Malignancies Where Neuropathy is a Critical Concern

In the design of a novel ADC for a hematologic malignancy, the choice of payload is critical for both efficacy and safety. If the target patient population or the intended combination therapy is associated with a high risk of peripheral neuropathy, calicheamicin is the evidence-supported choice over an MMAE-based payload. Real-world pharmacovigilance data clearly show that calicheamicin ADCs have a strong safety signal for hepatotoxicity, but do not share the high disproportionality for peripheral neuropathy observed with MMAE ADCs (ROR 16.65) [1]. This data allows for a rational, toxicity-driven selection to improve the therapeutic index.

Mechanistic Investigation of Double-Strand Break Repair or Chromatin Accessibility

For researchers studying the cellular response to distinct types of DNA damage, calicheamicin provides a unique tool. Unlike esperamicin A1 or neocarzinostatin, which primarily damage the accessible linker DNA of nucleosomes, calicheamicin has been shown to cleave DNA within the protected core region [1]. This makes it an invaluable probe for investigating DNA repair mechanisms within a chromatin context, as it introduces a type of damage that other enediyne antibiotics cannot readily create.

Investigating the Clinical Significance of Minimal Residual Disease (MRD) Negativity in AML

Clinical studies involving the calicheamicin-based ADC gemtuzumab ozogamicin (GO) have consistently demonstrated its ability to improve the rate of MRD-negative complete remission in AML patients [1]. A researcher or clinical investigator seeking to validate the prognostic importance of MRD status or to investigate novel combination therapies aimed at eradicating residual leukemic stem cells would find GO an ideal tool. Its proven track record in this specific clinical endpoint provides a strong foundation for correlative science and clinical trial design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calicheamicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.